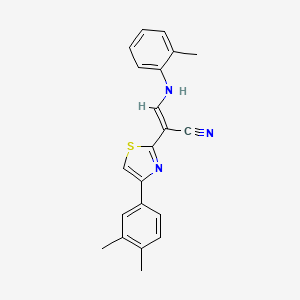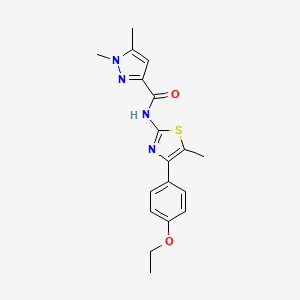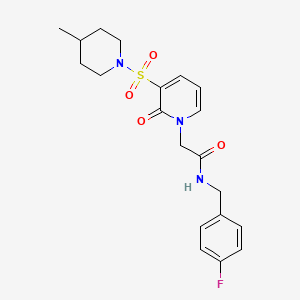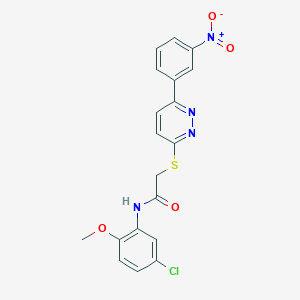
2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromene, a heterocyclic compound, with a methoxyphenyl group and an acetonitrile group attached. Chromenes are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the chromene ring system. The methoxyphenyl and acetonitrile groups may also influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like solubility, melting point, and boiling point would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have explored the synthesis of compounds related to "2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile", highlighting the versatility of chromen-2-one derivatives in creating novel chemical entities. For example, the synthesis of novel crown ethers incorporating 3-phenyl chromenone structures demonstrates the potential of such compounds in forming complex molecules with specific cation-binding properties (Bulut & Erk, 2001). These findings suggest the utility of chromenone derivatives in designing new materials with potential applications in catalysis, sensor technology, and molecular recognition.
Antibacterial Applications
Research on derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , has demonstrated significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019). The mechanism through which these compounds exert their effects could inform the development of novel therapeutics targeting resistant bacterial strains.
Physico-Chemical Properties
The physico-chemical properties of compounds structurally related to "this compound" have been a subject of investigation. Studies on the crystal structure and absorption spectra of such compounds offer insights into their chemical behavior and reactivity. These properties are crucial for understanding the potential applications of these compounds in various fields, including materials science and photophysics (Elenkova et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-18(13-3-5-14(22-2)6-4-13)19(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJDAPLSLYQNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)


![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)



